Product packaging for 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline(Cat. No.:CAS No. 1097814-35-1)

4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline

Cat. No.: B3341904
CAS No.: 1097814-35-1
M. Wt: 314.58 g/mol
InChI Key: RHCHSOSZFLUHCH-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Anilines as Building Blocks

Halogenated anilines are indispensable building blocks in organic synthesis, prized for their versatility and reactivity. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aniline (B41778) ring profoundly influences the molecule's electronic properties and provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. chemicalbook.comnih.gov This allows for the construction of intricate molecular architectures. For instance, 4-bromoaniline (B143363) is a key precursor in the synthesis of azo dyes and various pharmaceuticals. chemicalbook.com The specific positioning and nature of the halogens can direct further substitutions on the aromatic ring and can also play a crucial role in modulating the biological activity of the final product through mechanisms like halogen bonding. nih.govacs.org While anilines are widely used, their metabolism in the liver can sometimes lead to toxic byproducts. umich.edu This has spurred research into developing safer aniline-based building blocks for drug discovery. umich.edu

Strategic Positioning of the N-Benzyl Moiety in Molecular Design

The N-benzyl group is more than just a simple substituent; it is a strategic element in molecular design. wikipedia.org Its presence can significantly impact a molecule's conformational flexibility and its ability to interact with biological targets. nih.gov In drug discovery, the benzyl (B1604629) group can engage in crucial cation-π or π-π stacking interactions within protein binding sites, enhancing potency and selectivity. nih.govnih.gov Furthermore, the benzylic position is often susceptible to metabolic oxidation. acs.org This understanding allows medicinal chemists to strategically modify the benzyl group, for instance, by introducing deuterium, to improve a drug candidate's metabolic stability without drastically altering its physicochemical properties. acs.org The N-benzyl group can also serve as a protecting group for amines during synthesis, although its removal can sometimes require harsh conditions. wikipedia.org

Rationale for Comprehensive Investigation of 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline

The compound this compound is a molecule of significant interest due to its unique combination of functional groups. The di-halogenated aniline core, featuring both a bromine and a chlorine atom, presents distinct opportunities for selective chemical transformations. The bromine atom is typically more reactive in certain cross-coupling reactions, allowing for sequential functionalization. The chlorine atom, while less reactive, can still participate in various chemical modifications under specific conditions.

The N-(4-fluorobenzyl) group adds another layer of complexity and potential functionality. The fluorine atom on the benzyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. A comprehensive investigation of this specific compound is warranted to fully understand how these different components interact and to unlock its potential as a versatile intermediate for creating novel compounds with potentially valuable biological or material properties.

Overview of Advanced Methodologies Applied to this compound Research

The study of this compound and related structures involves a suite of advanced analytical and synthetic methodologies. Synthesis of the parent compound, 4-bromo-2-chloroaniline (B1269894), can be achieved through various routes, including the bromination of o-chloroaniline. chemicalbook.com A multi-step synthesis starting from aniline has also been reported, involving acetylation, bromination, chlorination, and subsequent hydrolysis. cram.comresearchgate.net

Characterization of these molecules relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise connectivity and spatial arrangement of atoms. cram.com Infrared (IR) spectroscopy helps to identify key functional groups present in the molecule. nih.gov For crystalline materials, X-ray diffraction provides definitive information about the three-dimensional structure and intermolecular interactions in the solid state. researchgate.netnih.gov

Interactive Data Table: Properties of 4-Bromo-2-chloroaniline Below is an interactive table summarizing some of the key physical and chemical properties of the parent aniline, 4-Bromo-2-chloroaniline.

PropertyValueSource
Molecular Formula C₆H₅BrClN chemicalbook.comnih.gov
Molecular Weight 206.47 g/mol chemicalbook.comnih.gov
Melting Point 70-72 °C chemicalbook.com
CAS Number 38762-41-3 chemicalbook.comnih.gov
Appearance Crystalline Powder chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrClFN B3341904 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline CAS No. 1097814-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCHSOSZFLUHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Bromo 2 Chloro N 4 Fluorobenzyl Aniline

Retrosynthetic Analysis of 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthetic route. The analysis for this compound begins by identifying the most strategic bond disconnections.

The most apparent disconnection is the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection, a key strategy in amine retrosynthesis, leads to two primary synthons: the nucleophilic 4-bromo-2-chloroaniline (B1269894) and an electrophilic 4-fluorobenzyl species. The corresponding real-world reagents for these synthons would be 4-bromo-2-chloroaniline and a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) for a direct alkylation, or 4-fluorobenzaldehyde (B137897) for a reductive amination pathway.

Further retrosynthetic analysis of the 4-bromo-2-chloroaniline intermediate is necessary. Disconnecting the C-Br and C-Cl bonds is not straightforward due to the difficulty in controlling regioselectivity in electrophilic aromatic substitution on an unsubstituted aniline (B41778). A more robust approach involves functional group interconversion (FGI) and the use of a protecting group. By acetylating the amine of a simpler precursor, its reactivity and directing effects can be controlled.

This leads to a logical retrosynthetic pathway starting from aniline:

Target Molecule: this compound

C-N Disconnection: Leads to 4-bromo-2-chloroaniline and 4-fluorobenzyl bromide (or 4-fluorobenzaldehyde).

Precursor 4-bromo-2-chloroaniline: This can be disconnected via dehalogenation and deprotection. A common synthetic precursor is 4-bromo-2-chloroacetanilide. researchgate.net

4-bromo-2-chloroacetanilide: This can be disconnected to p-bromoacetanilide and a chlorinating agent.

p-bromoacetanilide: This is derived from acetanilide (B955) and a brominating agent.

Acetanilide: This is readily prepared from aniline , a simple starting material, through acetylation. researchgate.netbeilstein-journals.org

This multi-step approach, utilizing a protecting group strategy, offers excellent control over the regiochemistry of the halogenation steps.

Optimized Multistep Synthetic Routes to this compound

Based on the retrosynthetic analysis, a reliable multistep synthesis for this compound can be executed. The process is bifurcated into the synthesis of the key intermediate, 4-bromo-2-chloroaniline, followed by the N-alkylation to yield the final product.

A common laboratory-scale synthesis of 4-bromo-2-chloroaniline begins with aniline. researchgate.netresearchgate.net The amino group is first protected by acetylation with acetic anhydride (B1165640). researchgate.net The resulting acetanilide undergoes electrophilic aromatic substitution, first with bromine in acetic acid to yield p-bromoacetanilide, followed by chlorination. researchgate.netnih.gov The acetyl protecting group is then removed by acid hydrolysis to give 4-bromo-2-chloroaniline. researchgate.net The final step is the N-alkylation of this intermediate with a suitable 4-fluorobenzylating agent.

Table 1: Illustrative Multistep Synthesis Pathway

StepReactionReagents & ConditionsProduct
1Protection (Acetylation)Aniline, Acetic Anhydride, Sodium Acetate (B1210297)Acetanilide
2BrominationAcetanilide, Bromine, Acetic Acidp-Bromoacetanilide
3Chlorinationp-Bromoacetanilide, HCl, Acetic Acid, Sodium Chlorate4-Bromo-2-chloroacetanilide
4Deprotection (Hydrolysis)4-Bromo-2-chloroacetanilide, Ethanol, Conc. HCl, Heat4-Bromo-2-chloroaniline
5N-Alkylation4-Bromo-2-chloroaniline, 4-Fluorobenzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)This compound

Achieving correct regioselectivity during the halogenation of the aniline ring is critical. The strong activating and ortho-, para-directing nature of the unprotected amino group can lead to multiple substitutions and a mixture of isomers. rsc.orgacs.org

The classical and highly effective method involves the use of a protecting group, as outlined above. researchgate.netresearchgate.net The acetylation of aniline to acetanilide moderates the activating effect of the nitrogen lone pair and introduces steric bulk. This ensures that the initial bromination occurs almost exclusively at the para position. With the para position blocked, the subsequent chlorination is directed to one of the ortho positions relative to the activating acetylamino group.

Modern methods seek to avoid the extra steps of protection and deprotection by using catalytic systems that offer direct regiocontrol on unprotected anilines.

Copper-Catalyzed Halogenation : The use of copper(II) halides, such as CuCl₂ or CuBr₂, in ionic liquids has been shown to achieve high yields and regioselectivity for the para-halogenation of unprotected anilines under mild conditions. beilstein-journals.org This approach avoids the need for harsh reagents or gaseous reactants.

Organocatalysis : Secondary ammonium (B1175870) salts, such as diisopropylammonium chloride, have been developed as organocatalysts for the highly ortho-selective chlorination of anilines using N-chlorosuccinimide (NCS) as the chlorine source. researchgate.net Such methods provide a direct route to ortho-halogenated anilines, which can be valuable for synthesizing isomers of the target molecule.

Table 2: Comparison of Halogenation Methods for Anilines

MethodSubstrateReagentsSelectivityAdvantages
Protecting GroupAniline1. Acetic Anhydride 2. Br₂/AcOH 3. NCS/HClHigh (Sequential p- then o-)High yield, reliable, well-established.
Copper CatalysisAnilineCuCl₂ or CuBr₂ in Ionic LiquidHigh (para-selective)Mild conditions, avoids protecting groups. beilstein-journals.org
OrganocatalysisAnilineN-chlorosuccinimide (NCS), Ammonium salt catalystHigh (ortho-selective)Direct ortho-functionalization, avoids protecting groups. researchgate.net

The final C-N bond formation can be accomplished through several established protocols.

Direct Nucleophilic Substitution : This involves the reaction of 4-bromo-2-chloroaniline with an electrophilic partner like 4-fluorobenzyl bromide or chloride. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to deprotonate the aniline nitrogen, enhancing its nucleophilicity. While direct, this method can sometimes lead to over-alkylation, producing a tertiary amine, especially under harsh conditions. nih.gov

Reductive Amination : A highly effective alternative is the reductive amination between 4-bromo-2-chloroaniline and 4-fluorobenzaldehyde. The two components first form an intermediate imine (Schiff base), which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method generally provides clean, mono-alkylated products. nih.govresearchgate.net

"Borrowing Hydrogen" Catalysis : This is a modern, atom-economical approach where an alcohol (4-fluorobenzyl alcohol) serves as the alkylating agent. nih.gov Catalyzed by transition metal complexes (often based on iridium, ruthenium, or more recently, earth-abundant manganese), the alcohol is temporarily oxidized to the corresponding aldehyde in situ. nih.gov This aldehyde then undergoes reductive amination with the aniline, using the hydrogen "borrowed" from the alcohol for the reduction step. The only byproduct of this elegant process is water, making it a very green alternative. nih.govdpublication.com

As detailed in the synthetic route, protecting group chemistry is instrumental for the successful synthesis of the 4-bromo-2-chloroaniline intermediate from aniline. researchgate.net The primary amine of aniline is a powerful activating group, which makes the aromatic ring highly susceptible to electrophilic attack, often leading to poly-substitution. rsc.org

Protection : The amine is converted to an amide, typically acetanilide, by reacting it with acetic anhydride or acetyl chloride. researchgate.net This is a crucial step for several reasons:

It reduces the activating strength of the nitrogen, preventing over-halogenation.

The bulky acetyl group sterically hinders the ortho positions, strongly favoring the initial substitution at the less hindered para position.

It prevents the amine from reacting under the acidic conditions often used for halogenation.

Deprotection : Once the desired halogenation pattern (para-bromo, ortho-chloro) is achieved on the acetanilide ring, the acetyl group must be removed to regenerate the free amine. This is typically accomplished by refluxing the substituted acetanilide in aqueous acid (e.g., HCl) or base (e.g., NaOH), which hydrolyzes the amide bond to yield the final 4-bromo-2-chloroaniline precursor. researchgate.netnih.gov

Common protecting groups for amines in organic synthesis include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), each with specific conditions for introduction and removal. rsc.orgresearchgate.net However, for the synthesis of halogenated anilines, the simple and inexpensive acetyl group remains a highly effective choice.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to make the synthesis of this compound more sustainable.

Atom Economy : Traditional methods involving protecting groups have lower atom economy because the atoms of the protecting group are not incorporated into the final product. researchgate.net Alternative routes that avoid protection/deprotection steps, such as direct catalytic halogenation, are therefore greener. beilstein-journals.orgresearchgate.net The "borrowing hydrogen" N-alkylation method also exhibits excellent atom economy, producing only water as a byproduct. nih.gov

Use of Less Hazardous Reagents : The substitution of hazardous reagents like elemental bromine with safer alternatives is a key green principle. Using copper(II) bromide in an ionic liquid for bromination is an example of this. beilstein-journals.org Similarly, using alcohols as alkylating agents in "borrowing hydrogen" reactions is preferable to using alkyl halides, which are often toxic and produce salt waste. nih.gov

Catalysis : The use of catalytic rather than stoichiometric reagents reduces waste and often allows for milder reaction conditions. The development of copper, palladium, or organocatalysts for regioselective halogenation and manganese or iridium catalysts for N-alkylation are prime examples of this principle in action. nih.govrsc.orgresearchgate.net

Solvent Choice and Energy Efficiency : Exploring the use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of a synthesis. beilstein-journals.org Additionally, methods that utilize microwave heating can dramatically reduce reaction times and energy consumption compared to conventional refluxing. wjpmr.com A solvent-free approach, where reagents are ground together, represents an ideal green method when applicable. wjpmr.com

By integrating these principles, such as combining direct catalytic halogenation with a "borrowing hydrogen" N-alkylation, the synthesis of this compound can be made significantly more efficient and environmentally benign.

Scale-Up Considerations and Process Optimization for Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Process optimization is crucial at each step of the synthesis, from the formation of the aniline intermediate to the final N-alkylation and purification.

A key initial step involves the synthesis of 4-bromo-2-chloroaniline. One common laboratory method begins with the acetylation of aniline to form acetanilide. This protects the amine group and allows for controlled halogenation. beilstein-journals.orgcram.com The subsequent bromination and chlorination of acetanilide, followed by hydrolysis of the acetyl group, yields the desired 4-bromo-2-chloroaniline. rsc.orgresearchgate.net Another route involves the direct bromination of o-chloroaniline. guidechem.com For industrial production, optimizing these routes is critical.

Key Optimization Parameters for 4-bromo-2-chloroaniline Synthesis:

ParameterConsiderations for Scale-Up
Reagent Selection Utilizing cost-effective and readily available halogenating agents is paramount. The choice between elemental bromine/chlorine and N-halo-succinimides (NBS/NCS) will depend on safety, handling, and cost on an industrial scale. rsc.orgresearchgate.net
Solvent System Solvents should be chosen based on reaction efficiency, ease of recovery, and environmental impact. Acetic acid is commonly used in laboratory settings. guidechem.com For larger scales, the feasibility of solvent recycling systems should be evaluated.
Reaction Temperature Precise temperature control is crucial to minimize side reactions and ensure regioselectivity during halogenation. guidechem.com Industrial reactors with efficient heat exchange systems are necessary.
Work-up and Purification Extraction and crystallization are common purification methods. guidechem.com Optimizing solvent volumes and developing efficient filtration and drying processes are essential for large-scale operations. Column chromatography, often used in labs, is generally not feasible for bulk production. guidechem.com

Once the 4-bromo-2-chloroaniline intermediate is obtained, the subsequent N-alkylation with 4-fluorobenzyl halide (e.g., chloride or bromide) is performed. This reaction is typically a nucleophilic substitution where the nitrogen atom of the aniline attacks the benzylic carbon of the 4-fluorobenzyl halide.

Process Optimization for N-Alkylation:

ParameterOptimization Strategies
Base A suitable base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases like potassium carbonate or sodium carbonate are often preferred for large-scale synthesis due to their low cost and ease of removal.
Catalyst While some N-alkylations proceed without a catalyst, the use of phase-transfer catalysts can enhance the reaction rate and yield, especially in biphasic systems. For more sustainable approaches, catalytic methods using alcohols instead of halides are being developed, often employing ruthenium or other transition metal catalysts. nih.govrsc.org
Solvent The choice of solvent depends on the solubility of the reactants and the reaction temperature. High-boiling point solvents may be necessary to drive the reaction to completion. The potential for solvent recovery and reuse is a key consideration for green chemistry and cost reduction.
Temperature and Reaction Time Optimization of reaction temperature and time is critical to maximize the yield of the desired secondary amine and minimize the formation of over-alkylated tertiary amine byproducts.
Purification The final product, this compound, will likely require purification to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization from a suitable solvent system is a common and scalable method for obtaining a high-purity solid product.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloro N 4 Fluorobenzyl Aniline

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline, HRMS provides not only the exact mass of the molecular ion but also reveals characteristic fragmentation patterns that offer significant structural insights.

The elemental composition of this compound is C₁₃H₁₀BrClF N. The theoretical exact mass of the neutral molecule can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. However, in mass spectrometry, the molecule is typically observed as a protonated species, [M+H]⁺, in techniques like Electrospray Ionization (ESI).

The presence of bromine and chlorine atoms, both of which have multiple abundant isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak. This pattern is a key signature for identifying the presence of these halogens in the molecule. The relative abundance of these isotopic peaks can be predicted based on the natural isotopic abundances of the elements.

A plausible fragmentation scheme would also involve the loss of the halogen atoms. The characteristic isotopic signatures of bromine (approximately 1:1 ratio for M and M+2 peaks) and chlorine (approximately 3:1 ratio for M and M+2 peaks) would be observable in the fragments containing these atoms, further confirming the structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound ([C₁₃H₁₀BrClFN+H]⁺)

Fragment IonChemical FormulaPredicted m/z (monoisotopic)Description
[M+H]⁺[C₁₃H₁₁BrClFN]⁺329.9798Protonated molecular ion
[M+H-Br]⁺[C₁₃H₁₁ClFN]⁺250.0591Loss of a bromine radical
[M+H-Cl]⁺[C₁₃H₁₁BrFN]⁺294.0089Loss of a chlorine radical
[C₇H₆F]⁺[C₇H₆F]⁺109.04534-Fluorobenzyl cation
[C₆H₅BrClN]⁺•[C₆H₅BrClN]⁺•204.92934-Bromo-2-chloroaniline (B1269894) radical cation

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental values.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

FT-IR Spectroscopy:

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various stretching and bending vibrations within the molecule.

N-H Stretching: A key feature in the FT-IR spectrum will be the N-H stretching vibration of the secondary amine group, which is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the aniline (B41778) and benzyl (B1604629) rings are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge will likely appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations of the benzene (B151609) rings will produce a series of bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-Halogen Stretching: The C-Br and C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum, generally below 800 cm⁻¹. The C-F stretching vibration of the fluorobenzyl group is expected to be a strong band in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are expected to be strong in the Raman spectrum.

C-H Stretching: Similar to FT-IR, C-H stretching vibrations will be present.

C-Halogen Stretching: The C-Br and C-Cl bonds are expected to give rise to characteristic bands in the low-frequency region, which are often strong in the Raman spectrum.

Theoretical DFT calculations on similar halogenated anilines have been shown to be a powerful tool for the precise assignment of vibrational modes. researchgate.net For instance, studies on 2-bromo-6-chloro-4-fluoroaniline (B1268482) provide a basis for understanding the vibrational characteristics of the substituted aniline ring in the target molecule. researchgate.net

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Assignment
N-H Stretch~3400 (m, sh)~3400 (w)Secondary amine N-H stretching
Aromatic C-H Stretch3100-3000 (m)3100-3000 (s)Phenyl ring C-H stretching
Aliphatic C-H Stretch2950-2850 (w)2950-2850 (m)-CH₂- stretching
C=C Stretch (Aromatic)1600-1450 (s)1600-1450 (vs)Aromatic ring C=C stretching
N-H Bend~1550 (m)~1550 (w)N-H in-plane bending
C-N Stretch~1320 (m)~1320 (w)Aryl-N and Benzyl-N stretching
C-F Stretch~1220 (s)~1220 (w)C-F stretching
C-Cl Stretch~750 (s)~750 (s)C-Cl stretching
C-Br Stretch~650 (m)~650 (s)C-Br stretching

Note: The predicted frequencies are based on data from analogous compounds and general spectroscopic correlation tables. Intensity is denoted as vs (very strong), s (strong), m (medium), w (weak), sh (sharp).

Computational and Theoretical Investigations of 4 Bromo 2 Chloro N 4 Fluorobenzyl Aniline

Density Functional Theory (DFT) Calculations on Electronic Structure and Molecular Orbitals

No published DFT calculations specifically for 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline were found. Such a study would be necessary to determine its electronic structure, molecular orbitals, and related properties.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. Without specific DFT calculations for this compound, the energies of HOMO, LUMO, and the resulting energy gap cannot be provided.

An Electrostatic Potential Surface (ESP) map is vital for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. This analysis is contingent on DFT calculations that have not been performed or published for the target compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics simulation studies for this compound were identified. These simulations are necessary to explore its conformational flexibility, stability of different conformers, and the influence of solvents on its structure and behavior.

Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

Quantum chemical descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, are derived from electronic structure calculations. As no such calculations have been published for this compound, a data table of these descriptors cannot be generated.

Computational Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters like NMR chemical shifts and vibrational frequencies requires dedicated computational studies. While experimental and computational spectral data are available for related compounds like 4-chloro-2-bromoaniline nih.govresearchgate.net and 4-Bromo-2-fluoroaniline sigmaaldrich.com, this information is not transferable to the significantly different structure of this compound.

Reactivity Studies and Mechanistic Insights for 4 Bromo 2 Chloro N 4 Fluorobenzyl Aniline

Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary mode of reactivity for aryl halides like this compound. The presence of two different halogen atoms on the aniline (B41778) ring introduces a question of regioselectivity.

In palladium-catalyzed cross-coupling reactions involving substrates with multiple, different halogen atoms, the selectivity of the initial oxidative addition step is paramount. The generally accepted mechanism involves the insertion of the palladium(0) catalyst into a carbon-halogen bond. The reactivity of this step is heavily influenced by the carbon-halogen bond dissociation energy (BDE). The BDEs follow the trend C-Cl > C-Br > C-I.

Consequently, the weaker carbon-bromine (C-Br) bond undergoes oxidative addition much more readily than the stronger carbon-chlorine (C-Cl) bond. For this compound, this principle dictates that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, will occur with high regioselectivity at the C4-position (bromine) over the C2-position (chlorine). nih.gov This preferential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. nih.gov The regioselectivity in such reactions is often determined by the distortion energy of the C-X bond and the interaction between the LUMO of the heterocycle and the HOMO of the palladium species. baranlab.org

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihaloarenes This table illustrates the general principle of regioselectivity based on bond dissociation energies.

Substrate TypeHalogen 1Halogen 2Preferential Reaction SiteGoverning Principle
Bromo-Chloro Arene-Br-ClC-BrLower Bond Dissociation Energy of C-Br vs. C-Cl. baranlab.org
Iodo-Bromo Arene-I-BrC-ILower Bond Dissociation Energy of C-I vs. C-Br.
Iodo-Chloro Arene-I-ClC-ILower Bond Dissociation Energy of C-I vs. C-Cl.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst system, which includes the palladium precursor, the supporting ligand, the base, and the solvent.

Palladium Precursors: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are reduced in situ to the active Pd(0) species.

Ligands: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the rate and selectivity of the reaction. For substrates like dihaloanilines, bulky electron-rich phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃)) or N-heterocyclic carbenes (NHCs) are often employed. organic-chemistry.orgacs.org The size and electronic properties of the ligand can influence which palladium species—monoligated L₁Pd(0) or bis-ligated L₂Pd(0)—is the active catalyst, thereby affecting reactivity. acs.org In some cases, very sterically hindered ligands can even reverse the conventional site selectivity in dihaloheteroarenes. nsf.gov

Bases: A base is required to facilitate the transmetalation step (in Suzuki reactions) or other key steps in the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). organic-chemistry.org The choice of base can significantly impact the reaction outcome.

Solvents: The reaction is typically carried out in aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often with the addition of water in Suzuki couplings.

Optimization studies aim to find the right combination of these components to maximize the yield of the desired C4-coupled product and minimize side reactions, such as dehalogenation or coupling at the C-Cl position. organic-chemistry.org

The generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a representative example, involves three key steps: acs.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, this step is regioselective for the C-Br bond. csbsju.edu The Pd(0) inserts into the C-Br bond, forming a square planar Pd(II) intermediate. Two primary mechanisms have been proposed for this step: a concerted, three-centered transition state and a more polar, SₙAr-like nucleophilic displacement pathway. rsc.orgchemrxiv.orgnih.gov The operative mechanism can depend on the ligand, substrate, and coordination number of the palladium complex. chemrxiv.org

Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., an organoboron compound in Suzuki reactions) is transferred to the palladium(II) center, displacing the halide. This step typically requires activation by a base.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

The oxidative addition is often the rate- and/or selectivity-determining step in the entire catalytic cycle. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SₙAr is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com

For an SₙAr reaction to occur on the halogenated phenyl ring of this compound, a strong nucleophile would attack the ring, forming a negatively charged Meisenheimer intermediate. The reaction is favored when electron-withdrawing groups are present to stabilize this intermediate, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.com

In this molecule, the halogens themselves act as electron-withdrawing groups via induction. The amino group (-NH-) is a strong electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. However, the presence of two halogens can still permit SₙAr reactions under forcing conditions.

The site-selectivity between the chlorine at C2 and the bromine at C4 is complex.

Leaving Group Ability: Bromide is generally a better leaving group than chloride.

Electronic Activation: The chlorine atom is ortho to the activating -NH group, while the bromine is para. Both positions are activated for electrophilic substitution, but for nucleophilic substitution, the analysis is different. The electron-withdrawing effect of the halogens themselves makes the carbons they are attached to electrophilic. The relative stability of the Meisenheimer complex for attack at C2 versus C4 would determine the regiochemical outcome. For many polyhalogenated systems, SₙAr selectivity can be difficult to predict and may differ from the selectivity observed in cross-coupling reactions. wuxibiology.com In dihalogenated pyridines, for instance, SₙAr reactions often show a preference for the position that best stabilizes the anionic intermediate through resonance or induction. researchgate.net

Electrophilic Aromatic Substitution (EAS) on the Fluorinated Benzyl (B1604629) Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. byjus.com The N-(4-fluorobenzyl) portion of the molecule contains a phenyl ring that can undergo such reactions.

The directing effects on this ring are determined by the fluorine atom and the N-aryl-aminomethyl substituent (-CH₂-NH-Ar).

N-aryl-aminomethyl group: This group is activating and ortho-, para-directing.

Given that the para-position to the fluorine is occupied by the methylene (B1212753) bridge, electrophilic attack would be directed to the positions ortho to the fluorine (C3' and C5'). The steric bulk of the rest of the molecule might influence the ratio of substitution at these positions. It is important to note that the other ring, the 2-chloro-4-bromoaniline moiety, is highly activated towards electrophilic substitution by the powerful ortho-, para-directing amino group (-NH-). byjus.com Therefore, in a competitive situation, EAS would overwhelmingly occur on the aniline ring. To achieve selective EAS on the fluorobenzyl ring, protection of the secondary amine would likely be necessary to reduce the reactivity of the aniline ring. libretexts.org

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped by various electrophiles.

For this compound, the secondary amine of the N-(4-fluorobenzyl) group could potentially act as a directing group after deprotonation with a strong base. Tertiary anilines and benzylamines are known to be effective DMGs. nih.govwikipedia.org The lone pair of electrons on the nitrogen atom can coordinate to the lithium cation of the organolithium reagent, positioning the base for the abstraction of a proton from a nearby ortho position.

In the case of this compound, there are two possible sites for ortho-metalation on the aniline ring: the C3 and C5 positions. The regioselectivity of the lithiation would be influenced by the electronic and steric effects of the substituents. The chlorine atom at the C2 position is electron-withdrawing and could increase the acidity of the adjacent C3 proton, potentially favoring metalation at this site. Conversely, the bulky N-(4-fluorobenzyl)amino group might sterically hinder the approach of the organolithium base to the C3 position, favoring metalation at the less hindered C5 position.

A plausible DoM strategy would involve the treatment of this compound with a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting aryllithium species could then be quenched with a variety of electrophiles.

Table 1: Potential Electrophiles for Trapping Aryllithium Intermediates

ElectrophileResulting Functional Group
D2ODeuterium
(CH3)3SiClTrimethylsilyl
CO2Carboxylic acid
DMFAldehyde
I2Iodine

It is important to note that without experimental data, the feasibility and regioselectivity of DoM on this specific substrate remain theoretical.

Reductive Transformations of the Haloaniline Moiety

The haloaniline moiety of this compound presents several possibilities for reductive transformations. These reactions could target the carbon-halogen bonds or the C-N bond of the benzyl group.

Reductive Dehalogenation: The selective removal of the bromine and/or chlorine atoms could be achieved through various catalytic or stoichiometric reductive methods. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a common method for dehalogenation. The relative reactivity of C-Br versus C-Cl bonds often allows for selective de-bromination under milder conditions. Other potential reagents for reductive dehalogenation include zinc dust in the presence of an acid or base, and transition-metal complexes.

Reductive Cleavage of the N-Benzyl Group: The N-benzyl group can be removed under reductive conditions. A common method for N-debenzylation is catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. organic-chemistry.org Another approach involves the use of strong reducing agents. A study on the metal-free reductive cleavage of C-N bonds has shown that photoactivated electron transfer from a neutral organic donor can effectively cleave N-benzyl groups. nih.gov In such a process, the benzyl group would be the presumed site of the LUMO (Lowest Unoccupied Molecular Orbital). nih.gov

Investigation of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies on this compound are not documented in the public domain. However, general principles can be applied to understand the factors that would govern its reactivity.

Reaction Kinetics: Kinetic studies of related reactions, such as the aminolysis of aryl N-benzyl thiocarbamates, have shown that these reactions are often first order in both the amine and the substrate. iaea.orgresearchgate.net The rates of reaction for substituted benzylamines are influenced by the electronic nature of the substituents on the aromatic rings. ias.ac.inkoreascience.kr For instance, in the oxidation of substituted benzylamines, electron-donating groups on the benzyl ring generally accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in

In the context of DoM, the rate of lithiation would depend on the strength of the organolithium base, the solvent, temperature, and the coordinating ability of the directing group.

Thermodynamic Profiles: The thermodynamic profile of a reaction involving this compound would be determined by the relative stabilities of the reactants, intermediates, transition states, and products. For instance, in a DoM reaction, the stability of the resulting aryllithium intermediate would be a key factor. The presence of electron-withdrawing halogens could stabilize the negative charge on the aromatic ring.

The synthesis of N-benzylated anilines from anilines and benzyl chloroformate has been shown to produce a mixture of N-carbobenzyloxy and N-benzylated products, with the product distribution being dependent on the substituents on the aniline ring. researchgate.net This suggests that both kinetic and thermodynamic factors play a crucial role in determining the outcome of such reactions.

Without experimental data, any discussion on the specific kinetic parameters (e.g., rate constants, activation energies) and thermodynamic data (e.g., enthalpy and entropy of reaction) for this compound remains speculative.

Structure Reactivity and Structure Property Relationships Srr/spr of 4 Bromo 2 Chloro N 4 Fluorobenzyl Aniline Derivatives

Impact of Halogen Substituents on Electronic Properties and Reactivity

The presence and position of halogen atoms on the aniline (B41778) ring of 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline profoundly influence its electronic nature and subsequent reactivity. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). quora.com

In the case of this compound, both bromine and chlorine are situated on the aniline ring. Generally, the inductive effect of halogens is dominant, leading to a decrease in electron density on the aromatic ring. quora.com This deactivating effect makes the ring less susceptible to electrophilic attack compared to unsubstituted aniline. quora.comchemistrysteps.com The amino group (or in this case, the N-benzylated amino group) is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance. chemistrysteps.comyoutube.com However, the presence of the electron-withdrawing halogens at the ortho and para positions to the amino group counteracts this activation.

The relative electronegativity and size of the halogens (F > Cl > Br) also play a role. Chlorine is more electronegating than bromine, thus exerting a stronger -I effect. The position of these substituents is also critical. The chlorine atom at position 2 (ortho to the amino group) and the bromine atom at position 4 (para to the amino group) significantly modulate the electron density distribution across the ring. This substitution pattern influences the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the available positions based on the net electronic effect of the existing substituents.

Key Research Findings on Halogen Substitution Effects:

Electron-Withdrawing Effects: The presence of electron-withdrawing substituents like halogens on aniline derivatives generally leads to higher toxic effects in certain biological assays, which can be correlated with electronic parameters like the Hammett sigma constant. nih.gov

Reactivity in Cross-Coupling: Bromoarenes are often more reactive than their chloroarene counterparts in cross-coupling reactions. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction that can be beneficial in various applications, including drug discovery. nih.gov

Crystal Packing: Halogen substituents can significantly affect intermolecular interactions and crystal packing by reducing the contribution of H···H contacts and introducing H···X (halogen) contacts. acs.org

Interactive Data Table: Impact of Halogen Substituents on Aniline Derivative Properties

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on Ring
Chlorine2- (ortho)StrongWeakDeactivating
Bromine4- (para)ModerateModerateDeactivating
Fluorine4- (on benzyl)StrongN/A (not on aniline ring)Electron-withdrawing from N

Influence of N-Benzyl Substitution on Conformational Dynamics and Reaction Pathways

The N-(4-fluorobenzyl) group in this compound introduces significant steric bulk and conformational flexibility, which in turn affects its reactivity and reaction pathways.

This conformational freedom can influence the accessibility of the nitrogen lone pair and the reactive sites on the aniline ring. The bulky benzyl (B1604629) group can sterically hinder reactions at the nitrogen atom and at the ortho positions of the aniline ring. For example, in reactions involving the amino group, the benzyl substituent can modulate the nucleophilicity of the nitrogen.

Influence on Reaction Pathways:

Directing Group: The N-benzyl group, like other N-alkyl groups, can influence the regioselectivity of reactions. For instance, in some cases, ortho-lithiation can be directed by the N-substituent.

Protection/Modulation: The benzyl group can be viewed as a protecting group for the amine, which can be removed under certain conditions. More importantly, its presence modulates the reactivity of the aniline ring. chemistrysteps.com

Conformational Control: The conformational preferences of the N-benzyl group can influence the stereochemical outcome of reactions at adjacent chiral centers, if present. Studies on substituted benzyl radicals have shown that hindered rotation around the C1-C7 bond can be observed. researchgate.net

Interactive Data Table: Conformational and Steric Parameters of N-Substituted Anilines

N-SubstituentRelative Steric BulkRotational Barrier (C-N)Potential Impact on Reactivity
-H (Aniline)LowLowHigh reactivity at N and ring
-CH3 (N-methylaniline)ModerateModerateModerate steric hindrance
-BenzylHighSignificantHigh steric hindrance, directs reactions
-4-fluorobenzylHighSignificantHigh steric hindrance, electronic effect from F

Systematic Derivatization for Modulating Chemical Behavior and Synthetic Utility

The structure of this compound serves as a versatile scaffold for systematic derivatization to fine-tune its chemical properties and enhance its synthetic utility. Derivatization can be targeted at several positions:

The Aniline Ring: The remaining unsubstituted positions on the aniline ring (positions 3, 5, and 6) are potential sites for further functionalization through electrophilic aromatic substitution or other C-H activation strategies. nih.gov The existing halogen substituents will direct the position of new incoming groups.

The Nitrogen Atom: While already substituted with a benzyl group, the N-H bond can potentially undergo further reactions such as acylation or alkylation under specific conditions, leading to tertiary amines. ncert.nic.inresearchgate.net

The Benzyl Group: The benzyl ring can be subjected to electrophilic substitution, although the reactivity will be influenced by the deactivating effect of the C-N bond and the fluorine atom.

The Halogen Atoms: The bromine and chlorine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups such as aryl, alkyl, or amino moieties. nih.govnih.gov

Strategies for Derivatization:

Controlling Reactivity: The strong activating effect of the amino group often leads to multiple substitutions in electrophilic reactions. youtube.com Acylation of the nitrogen to form an amide can moderate this reactivity and allow for more controlled, mono-substitution. chemistrysteps.com

Late-Stage Functionalization: The development of modern synthetic methods allows for the direct derivatization of complex molecules in the later stages of a synthetic sequence, offering a modular platform for creating a library of related compounds. acs.org

Synthesis of Analogs: Systematic derivatization is a key strategy in fields like medicinal chemistry and materials science to explore structure-activity relationships and optimize the properties of a lead compound. youtube.com

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgchemrxiv.org For derivatives of this compound, QSRR studies can provide valuable insights into how systematic structural modifications affect their chemical behavior.

Developing a QSRR model for this class of compounds would involve:

Data Set Generation: Synthesizing a library of derivatives with systematic variations in substituents on both the aniline and benzyl rings.

Reactivity Measurement: Quantifying a specific aspect of their reactivity, such as reaction rates for a particular transformation (e.g., nucleophilic substitution, cross-coupling) or equilibrium constants (e.g., pKa).

Descriptor Calculation: Calculating a set of molecular descriptors for each compound. These can include:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, energies of frontier molecular orbitals (HOMO, LUMO). nih.govresearchgate.net

Steric Descriptors: Taft steric parameters (Es), van der Waals volume, molecular surface area.

Topological and 3D Descriptors: Molecular connectivity indices, shape indices.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the observed reactivity. chemrxiv.orgnih.gov

Potential Applications of QSRR for this compound Derivatives:

Predicting Reactivity: A validated QSRR model could predict the reactivity of new, unsynthesized derivatives, saving time and resources. chemrxiv.org

Mechanistic Insights: The descriptors that are found to be significant in the QSRR model can provide clues about the underlying reaction mechanism. nih.govnih.gov For example, a strong correlation with electronic descriptors would suggest that electronic effects are the dominant factor in the reaction.

Rational Design: QSRR models can guide the rational design of new derivatives with desired reactivity profiles for specific synthetic applications.

Research has shown that for substituted anilines, toxicity can be correlated with the Hammett sigma constant and descriptors related to hydrogen bonding capacity. nih.gov It has also been noted that for discriminating between mutagenic and non-mutagenic aromatic amines, separate QSAR models are necessary, highlighting the complexity of these relationships. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries for 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline

Currently, there are no specific academic contributions or discoveries reported for the exact compound this compound. However, the groundwork for its study has been laid through extensive research on its key starting material, 4-Bromo-2-chloroaniline (B1269894). This precursor is a well-characterized compound, and its synthesis and properties are documented. guidechem.comchemicalbook.com For instance, methods for the synthesis of 4-Bromo-2-chloroaniline from o-chloroaniline have been reported, with yields of up to 78%. guidechem.comchemicalbook.com The structural and physical properties of 4-Bromo-2-chloroaniline have also been detailed, including its melting point of 70-72 °C and its crystalline structure. researchgate.netsigmaaldrich.com

Furthermore, the broader class of N-benzylanilines has been a subject of interest, with studies focusing on their synthesis, structural features, and potential applications. nih.govresearchgate.net Research into related Schiff base compounds, such as (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, which shares a similar substituted aniline (B41778) core, provides valuable insights into the potential crystal structure and intermolecular interactions that might be expected for this compound. researchgate.netnih.gov

Identification of Unexplored Reactivity and Synthetic Methodologies

The reactivity of this compound remains largely unexplored, presenting a fertile ground for new discoveries. Based on its structure, several avenues of reactivity can be predicted and investigated:

Cross-Coupling Reactions: The bromine atom on the aniline ring is a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These could be employed to introduce a wide range of substituents, leading to a diverse library of novel compounds with potentially interesting biological or material properties.

Oxidative Cyclization: The N-benzyl aniline moiety could be susceptible to oxidative cyclization reactions to form fused heterocyclic systems, a common strategy in the synthesis of biologically active molecules.

Further Halogenation: The reactivity of the aromatic rings towards further electrophilic halogenation could be explored to synthesize poly-halogenated derivatives.

Novel Synthetic Routes: While a standard synthesis would likely involve the N-alkylation of 4-bromo-2-chloroaniline with 4-fluorobenzyl halide, alternative, more efficient, or greener synthetic methodologies could be developed. This could include reductive amination of 4-fluorobenzaldehyde (B137897) with 4-bromo-2-chloroaniline or the use of novel coupling catalysts.

Opportunities for Advanced Characterization and Refined Computational Models

A thorough characterization of this compound is essential to understand its properties. Advanced analytical techniques can provide deep insights:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would definitively establish its three-dimensional geometry, including bond lengths, bond angles, and intermolecular interactions. This would be invaluable for understanding its solid-state packing and for validating computational models.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) would allow for the unambiguous assignment of all proton and carbon signals, providing detailed structural information in solution.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic properties, such as molecular orbital energies, electrostatic potential maps, and vibrational frequencies. These theoretical models can complement experimental data and guide further research into its reactivity and potential applications. The development of more accurate computational models for halogenated N-benzyl systems would be a significant contribution. energy.gov

Emerging Trends in N-Benzyl Haloaniline Chemistry and Broader Implications

The study of N-benzyl haloanilines is part of a broader trend in medicinal and materials chemistry focusing on the development of novel functional molecules. Some emerging trends and their implications include:

Development of Novel Agonists and Antagonists: N-benzyl substitution has been shown to be a key factor in modulating the activity of compounds targeting various receptors, such as serotonin (B10506) receptors. nih.gov The specific halogenation pattern on the aniline ring can further fine-tune these interactions. The exploration of compounds like this compound could lead to the discovery of new therapeutic agents.

Materials Science Applications: Halogenated aromatic compounds are important intermediates in the synthesis of materials with specific electronic and photophysical properties. researchgate.net The unique combination of halogens in this compound could lead to the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Understanding Halogen Bonding: The presence of both bromine and chlorine atoms in the molecule provides an opportunity to study the role of halogen bonding in directing crystal packing and influencing molecular properties. This is a rapidly growing area of research with implications for crystal engineering and drug design.

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-chloro-N-(4-fluorobenzyl)aniline, and how do reaction conditions influence yield?

A key method involves reductive amination of aldehydes and amines using palladium-based catalysts. For example, N-(4-fluorobenzyl)aniline derivatives can be synthesized via hydrogenation with 1.1 wt% Pd/NiO at 25°C under a hydrogen atmosphere, achieving yields up to 97% . Alternative routes may involve sequential halogenation (bromination/chlorination) of aniline precursors, followed by benzylation with 4-fluorobenzyl halides. Optimizing solvent choice (e.g., polar aprotic solvents) and catalyst loading is critical to minimizing side reactions like over-halogenation or deamination .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) resolves aromatic protons (δ 7.35–6.61 ppm) and the benzyl CH2_2 group (δ 4.29 ppm), confirming substitution patterns .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 343.94 (C13_{13}H10_{10}BrClF2_2N) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>97%), while TLC (silica gel, hexane/ethyl acetate) monitors reaction progress .

Q. What are the compound’s physicochemical properties (e.g., solubility, stability) under laboratory conditions?

  • Melting Point : 40–42°C (pure form) .
  • Solubility : Soluble in dichloromethane, dimethylformamide, and THF; limited solubility in water (<0.1 mg/mL at 25°C) .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 2), necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict vibrational frequencies, HOMO-LUMO gaps (~4.2 eV), and charge distribution. For example, the electron-withdrawing effects of Br and Cl substituents lower the HOMO energy, influencing nucleophilic attack sites in Suzuki-Miyaura couplings . Molecular electrostatic potential maps further identify reactive regions for electrophilic substitution .

Q. How do researchers resolve contradictions in synthetic yields or by-product formation?

Discrepancies in yields often stem from competing pathways, such as:

  • Incomplete Benzylation : Traces of unreacted 4-fluorobenzyl halide detected via GC-MS require extended reaction times or excess amine .
  • Oxidative By-Products : Air-sensitive intermediates may oxidize to nitro derivatives; inert atmospheres (N2_2/Ar) and reducing agents (NaBH4_4) mitigate this .
    Systematic DoE (Design of Experiments) optimizes parameters like temperature (20–50°C) and stoichiometry (1:1.2 amine:aldehyde ratio) .

Q. What role does this compound play in medicinal chemistry or agrochemical research?

As a halogenated aniline derivative, it serves as a precursor for:

  • Antimicrobial Agents : Functionalization at the amine group generates Schiff bases with activity against S. aureus (MIC = 8 µg/mL) .
  • Herbicides : Coupling with boronic acids yields phenylurea analogs inhibiting acetolactate synthase (ALS) in plants .
    Biological assays (e.g., enzyme inhibition kinetics) require IC50_{50} determination via fluorometric or colorimetric methods .

Q. What strategies improve regioselectivity in electrophilic substitution reactions?

  • Directing Groups : The -NH2_2 group directs electrophiles to the para position, but steric hindrance from the 4-fluorobenzyl group may shift selectivity to meta.
  • Lewis Acid Catalysts : FeCl3_3 or AlCl3_3 enhances bromination at the 4-position by polarizing Br2_2 .
    Competition experiments with isotopic labeling (e.g., 82^{82}Br) quantify substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.